Cas no 54529-38-3 (ethyl 2-phenylpiperidine-3-carboxylate)
ethyl 2-phenylpiperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-Piperidinecarboxylic acid, 2-phenyl-, ethyl ester
- ethyl 2-phenylpiperidine-3-carboxylate
- EN300-225485
- DTXSID50546009
- 54529-38-3
- SCHEMBL11766426
- WWNNNQQKLXYNEF-UHFFFAOYSA-N
-
- MDL: MFCD30548749
- Inchi: 1S/C14H19NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3
- InChI Key: WWNNNQQKLXYNEF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CCCNC1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 233.14167
- Monoisotopic Mass: 233.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
ethyl 2-phenylpiperidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-225485-0.05g |
ethyl 2-phenylpiperidine-3-carboxylate |
54529-38-3 | 95% | 0.05g |
$1032.0 | 2024-06-20 | |
| Enamine | EN300-225485-0.1g |
ethyl 2-phenylpiperidine-3-carboxylate |
54529-38-3 | 95% | 0.1g |
$1081.0 | 2024-06-20 | |
| Enamine | EN300-225485-0.25g |
ethyl 2-phenylpiperidine-3-carboxylate |
54529-38-3 | 95% | 0.25g |
$1131.0 | 2024-06-20 | |
| Enamine | EN300-225485-0.5g |
ethyl 2-phenylpiperidine-3-carboxylate |
54529-38-3 | 95% | 0.5g |
$1180.0 | 2024-06-20 | |
| Enamine | EN300-225485-1.0g |
ethyl 2-phenylpiperidine-3-carboxylate |
54529-38-3 | 95% | 1.0g |
$1229.0 | 2024-06-20 | |
| Enamine | EN300-225485-2.5g |
ethyl 2-phenylpiperidine-3-carboxylate |
54529-38-3 | 95% | 2.5g |
$2408.0 | 2024-06-20 | |
| Enamine | EN300-225485-5.0g |
ethyl 2-phenylpiperidine-3-carboxylate |
54529-38-3 | 95% | 5.0g |
$3562.0 | 2024-06-20 | |
| Enamine | EN300-225485-10.0g |
ethyl 2-phenylpiperidine-3-carboxylate |
54529-38-3 | 95% | 10.0g |
$5283.0 | 2024-06-20 | |
| Enamine | EN300-225485-1g |
ethyl 2-phenylpiperidine-3-carboxylate |
54529-38-3 | 1g |
$1229.0 | 2023-09-15 | ||
| Enamine | EN300-225485-5g |
ethyl 2-phenylpiperidine-3-carboxylate |
54529-38-3 | 5g |
$3562.0 | 2023-09-15 |
ethyl 2-phenylpiperidine-3-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on ethyl 2-phenylpiperidine-3-carboxylate
Ethyl 2-phenylpiperidine-3-carboxylate (CAS No. 54529-38-3): A Comprehensive Overview
Ethyl 2-phenylpiperidine-3-carboxylate, identified by its Chemical Abstracts Service (CAS) number 54529-38-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural framework of ethyl 2-phenylpiperidine-3-carboxylate consists of a piperidine ring substituted with a phenyl group at the 2-position and an ethyl ester at the 3-position, making it a versatile scaffold for further chemical modifications and pharmacological exploration.
The synthesis of ethyl 2-phenylpiperidine-3-carboxylate involves multi-step organic reactions, typically starting from readily available precursors such as phenylpiperidine derivatives. The introduction of the ethyl ester functionality at the 3-position enhances the compound's solubility and bioavailability, which are critical factors in drug development. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution, have been employed to achieve high yields and purity, ensuring that the final product meets stringent pharmaceutical standards.
Recent research in the field of medicinal chemistry has highlighted the potential of ethyl 2-phenylpiperidine-3-carboxylate as a precursor in the development of novel therapeutic agents. Its structural motif is closely related to several known pharmacophores that exhibit analgesic, anti-inflammatory, and neuroprotective properties. For instance, derivatives of piperidine have been extensively studied for their role in modulating central nervous system (CNS) activity. The phenyl group in ethyl 2-phenylpiperidine-3-carboxylate contributes to its ability to interact with specific receptor targets, making it a valuable candidate for further pharmacological investigation.
One of the most intriguing aspects of ethyl 2-phenylpiperidine-3-carboxylate is its potential application in the treatment of neurological disorders. Studies have demonstrated that piperidine derivatives can influence neurotransmitter pathways, particularly those involving dopamine and serotonin. The ethyl ester moiety at the 3-position may enhance metabolic stability while allowing for selective binding to target proteins. This balance between structural flexibility and functional specificity makes ethyl 2-phenylpiperidine-3-carboxylate an attractive scaffold for designing next-generation therapeutics.
In addition to its neurological applications, ethyl 2-phenylpiperidine-3-carboxylate has shown promise in preclinical models as a potential treatment for chronic pain conditions. The compound's ability to modulate pain signaling pathways suggests that it could serve as a lead compound for developing novel analgesics with improved efficacy and reduced side effects compared to existing treatments. Preclinical studies have begun to explore its interactions with opioid receptors and other pain-related targets, providing preliminary evidence of its therapeutic potential.
The pharmacokinetic profile of ethyl 2-phenylpiperidine-3-carboxylate is another area of interest. Its chemical structure suggests that it may exhibit favorable pharmacokinetic properties, such as good oral bioavailability and moderate metabolic clearance. These characteristics are essential for ensuring that the compound reaches therapeutic levels in the body while minimizing unwanted accumulation or degradation. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties, which will be crucial for optimizing dosing regimens and formulation strategies.
From a synthetic chemistry perspective, ethyl 2-phenylpiperidine-3-carboxylate represents an excellent example of how structural modifications can enhance biological activity. The presence of both the phenyl group and the ethyl ester provides multiple sites for further derivatization, allowing chemists to fine-tune the compound's properties for specific therapeutic needs. Techniques such as structure-activity relationship (SAR) studies have been employed to explore how subtle changes in the molecular structure can impact pharmacological outcomes. This iterative approach has been instrumental in identifying lead compounds with enhanced potency and selectivity.
The growing interest in ethyl 2-phenylpiperidine-3-carboxylate underscores its significance as a building block in drug discovery. Pharmaceutical companies and academic research institutions are increasingly investing in exploring its potential applications across various therapeutic areas. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists are essential for translating laboratory findings into clinical candidates. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers can accelerate the process of identifying promising derivatives of ethyl 2-phenylpiperidine-3-carboxylate.
As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies based on compounds like ethyl 2-phenylpiperidine-3-carboxylate. The integration of genomics, proteomics, and other omics technologies has provided new insights into how these compounds interact with biological systems at a molecular level. This knowledge is being used to develop more sophisticated drug candidates that can modulate disease pathways with greater precision. The future prospects for ethyl 2-phenylpiperidine-3-carboxylate are promising, with ongoing research poised to uncover new therapeutic applications.
In conclusion,Ethyl 2-phenylpiperidine-3-carboxyllactone (CAS No.54529 -38 -33) stands out as a versatile compound with significant potential in pharmaceutical research . Its unique structural features make it an ideal candidate for further exploration in drug development . As scientific advancements continue ,the applications .of this compound are expected .to expand ,leading .to novel treatments .for various diseases .The .comprehensive understanding .of its chemical .and biological properties will be crucial .in harnessing its full therapeutic potential. p>
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